molecular formula C14H23ClN6O5 B1146068 D-Valganciclovir Clorhidrato CAS No. 1393911-57-3

D-Valganciclovir Clorhidrato

Número de catálogo: B1146068
Número CAS: 1393911-57-3
Peso molecular: 390.82 g/mol
Clave InChI: ZORWARFPXPVJLW-ICLMXVQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Valganciclovir Hydrochloride, also known as D-Valganciclovir Hydrochloride, is a useful research compound. Its molecular formula is C14H23ClN6O5 and its molecular weight is 390.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valganciclovir Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valganciclovir Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de infecciones por citomegalovirus (CMV)

El D-Valganciclovir Clorhidrato es un agente antiviral que se utiliza para tratar infecciones por citomegalovirus (CMV) en pacientes con SIDA {svg_1}. Actúa al frenar el crecimiento del virus CMV {svg_2}.

2. Prevención de infecciones por CMV en receptores de trasplante de órganos Este compuesto también se utiliza para la prevención de infecciones por CMV en receptores de trasplante de órganos que han recibido un órgano de un donante CMV-positivo {svg_3}.

Tratamiento de la retinitis por CMV

El this compound está indicado para el tratamiento de la retinitis por CMV en pacientes inmunocomprometidos {svg_4}. La retinitis por CMV es una infección oportunista común y una de las principales causas de muerte en pacientes con síndrome de inmunodeficiencia adquirida (SIDA) {svg_5}.

4. Desarrollo de sistemas de liberación de fármacos controlados osmóticamente Se han realizado investigaciones para desarrollar y evaluar comprimidos de bomba osmótica de núcleo único (SCOP) de this compound. Esto tiene como objetivo reducir la frecuencia de dosificación y los efectos secundarios asociados {svg_6}.

5. Técnicas analíticas para el ensayo de this compound Se han desarrollado varios métodos analíticos para la estimación de this compound en formulaciones farmacéuticas y en muestras biológicas {svg_7}.

6. Método de RP-HPLC que indica estabilidad para la determinación de this compound Se ha desarrollado un método de RP-HPLC que indica estabilidad para la determinación de this compound {svg_8}.

Mecanismo De Acción

Target of Action

D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .

Mode of Action

Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .

Pharmacokinetics

Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .

Result of Action

The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .

Action Environment

The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .

Safety and Hazards

Valganciclovir Hydrochloride may cause some serious side effects, including anemia and other blood problems . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may damage fertility or the unborn child . It should not be used during pregnancy .

Direcciones Futuras

Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .

Análisis Bioquímico

Biochemical Properties

D-Valganciclovir Hydrochloride interacts with various enzymes and proteins in biochemical reactions. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . As an analogue of guanosine, ganciclovir gets incorporated into DNA, which cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .

Cellular Effects

D-Valganciclovir Hydrochloride has profound effects on various types of cells and cellular processes. It is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . Severe leukopenia, neutropenia, anemia, thrombocytopenia, pancytopenia, and bone marrow failure including aplastic anemia have been reported in patients treated with this compound .

Molecular Mechanism

The mechanism of action of D-Valganciclovir Hydrochloride is quite complex. It is a prodrug for ganciclovir and exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases . Ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .

Metabolic Pathways

D-Valganciclovir Hydrochloride is involved in certain metabolic pathways. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of valganciclovir is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Valganciclovir Hydrochloride involves the conversion of Valganciclovir to D-Valganciclovir followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ganciclovir", "L-Valine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with L-Valine in the presence of sodium hydroxide and methanol to form Valganciclovir.", "Step 2: Valganciclovir is then converted to D-Valganciclovir by selective hydrolysis of the acetyl group using sodium hydroxide in water.", "Step 3: Hydrochloric acid is added to D-Valganciclovir to form D-Valganciclovir Hydrochloride.", "Step 4: The product is then purified by recrystallization from a suitable solvent." ] }

Número CAS

1393911-57-3

Fórmula molecular

C14H23ClN6O5

Peso molecular

390.82 g/mol

Nombre IUPAC

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1

Clave InChI

ZORWARFPXPVJLW-ICLMXVQUSA-N

SMILES isomérico

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

SMILES canónico

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Sinónimos

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.